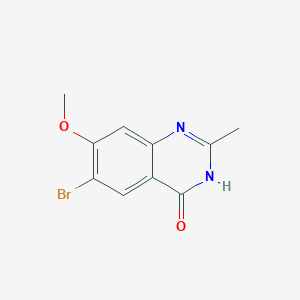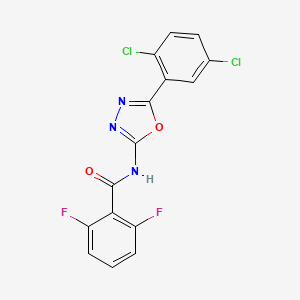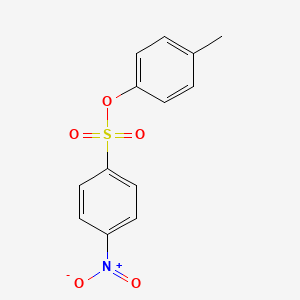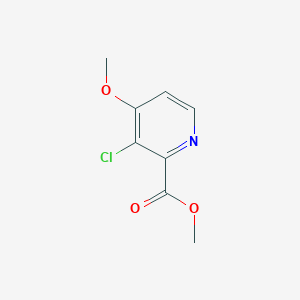
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one, also known as 6-Bromo-7-Methoxy-2-methylquinazolin-4-one, is an organic compound belonging to the quinazolin-4-one family. It is an important intermediate for the synthesis of pharmaceuticals, dyes, and other compounds. 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one has been extensively studied in recent years due to its unique properties and potential applications.
科学的研究の応用
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various pharmaceuticals and dyes. It has also been used as a reagent in organic synthesis. It has been used to synthesize quinazolinones, which are important intermediates in the synthesis of various drugs. In addition, 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one has been used to study the mechanism of action of various drugs.
作用機序
The mechanism of action of 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been suggested that it may act as an antioxidant, although this has yet to be confirmed.
Biochemical and Physiological Effects
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. In addition, it has been shown to have anti-tumor activity in a number of animal models. Finally, it has been shown to have anti-inflammatory, anti-allergic, and anti-oxidant properties.
実験室実験の利点と制限
The advantages of using 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, it has a wide range of applications in organic synthesis and drug discovery. However, there are some limitations to using this compound in laboratory experiments. These include the fact that it is a highly reactive compound and may react with other compounds in the reaction mixture. In addition, it is not very soluble in water, making it difficult to work with in aqueous solutions.
将来の方向性
There are a number of potential future directions for 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one. One potential direction is to explore its potential as an anticancer drug. Another potential direction is to investigate its ability to inhibit the activity of other enzymes, such as proteases and kinases. In addition, further research could be conducted to explore its potential as an antioxidant and to investigate its ability to modulate the immune system. Finally, further research could be conducted to explore its potential as a drug delivery system.
合成法
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one can be synthesized by several methods. The most common method is the reaction of 2-methyl-4-chloroquinazolin-3(2H)-one with bromine in the presence of a base such as sodium hydroxide. This reaction yields 6-bromo-7-methoxy-2-methylquinazolin-4(3H)-one in high yield. Another method involves the reaction of 2-methyl-4-chloroquinazolin-3(2H)-one with bromine in the presence of a base such as potassium carbonate and a catalyst such as trifluoromethanesulfonic acid. This method yields 6-bromo-7-methoxy-2-methylquinazolin-4(3H)-one in moderate yield.
特性
IUPAC Name |
6-bromo-7-methoxy-2-methyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-12-8-4-9(15-2)7(11)3-6(8)10(14)13-5/h3-4H,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDBTOMTQCSLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-1-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2947453.png)
![N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2947457.png)



![4-Methyl-6-pyrrolidin-1-yl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2947462.png)

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2947464.png)


![3-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl cyclopropanecarboxylate](/img/structure/B2947470.png)

![N-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2947472.png)
![2-(1-Methylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2947475.png)